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Compound of Interest

Compound Name: ML399

Cat. No.: B609167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ML399, a small molecule inhibitor

developed as a chemical probe to investigate the protein-protein interaction (PPI) between

menin and Mixed Lineage Leukemia (MLL). The menin-MLL interaction is a critical dependency

for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive acute

leukemias with a typically poor prognosis.[1][2] Consequently, disrupting this interaction with

targeted inhibitors represents a promising therapeutic strategy.[3][4] ML399 emerged from a

medicinal chemistry effort to improve upon earlier probes, offering enhanced potency and drug-

like properties for in vivo studies.[5] This document details the quantitative data, experimental

methodologies, and signaling context necessary to evaluate the specificity of ML399 as a tool

for cancer research.

Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the activity and properties

of ML399 and related compounds.

Table 1: In Vitro Inhibitory Activity Against Menin-MLL Interaction
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Compound Assay Type Target IC50 Reference

ML399
Fluorescence
Polarization
(FP)

Menin-MLL
Nanomolar
activity

[5]

MI-1
Fluorescence

Polarization (FP)
Menin-MLL 4.8 μM [3]

MI-2
Fluorescence

Polarization (FP)
Menin-MLL 430 nM [3]

MI-2-2
Fluorescence

Polarization (FP)
Menin-MLL Kd = 22 nM [2]

MI-463
Fluorescence

Polarization (FP)
Menin-MLL4–43 32 nM [6]

MI-503
Fluorescence

Polarization (FP)
Menin-MLL4–43 33 nM [6]

MIV-6R
Fluorescence

Polarization (FP)
Menin-MLL 56 nM [7]

| D0060-319 | Fluorescence Polarization (FP) | Menin-MLL | 7.46 nM |[8] |

Table 2: Cellular Activity of Menin-MLL Inhibitors
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Compound Cell Line MLL Status Assay Type GI50 / IC50 Reference

ML399 MLL-AF9 Rearranged MTT ~4 μM [5]

MI-2

MLL-AF9

transduced

BMCs

Rearranged MTT ~15 μM [1]

MI-2 KOPN-8 Rearranged MTT ~20 μM [3]

MI-2 MV4;11 Rearranged MTT ~20 μM [3]

MI-2 ME-1
Not

Rearranged
MTT > 50 μM [3]

D0060-319 MV4-11 Rearranged Proliferation 4.0 nM [8]

D0060-319 MOLM-13 Rearranged Proliferation 1.7 nM [8]

| D0060-319 | Kasumi-1, K562, HL-60, KG-1 | Not Rearranged | Proliferation | > 10 μM |[8] |

Table 3: Physicochemical and Stability Properties of ML399

Property Value Conditions Reference

Solubility 86.9 ± 8.2 μM PBS, pH 7.4 [5]

Stability 98.6% remaining
PBS, 24 hours, Room

Temp
[5]

| Stability | 96.1% remaining | PBS, 48 hours, Room Temp |[5] |

Table 4: Off-Target Profile of ML399

Screening
Platform

Concentration Results Implication Reference

| Eurofin's Lead Profiler Screen (68 targets) | 10 μM | 16 significant actives identified, including

monoaminergic and ion channel targets. | Indicates potential for off-target effects at higher
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concentrations, requiring careful interpretation of cellular phenotypes. |[5] |

Signaling Pathways and Mechanism of Action
To understand the specificity of ML399, it is crucial to visualize the biological context in which it

operates.
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Caption: The Menin-MLL fusion protein signaling pathway in acute leukemia.
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ML399 acts by directly binding to menin in a pocket that is normally occupied by the N-terminus

of MLL.[2] This competitive inhibition disrupts the formation of the essential MLL fusion-menin

complex, preventing its recruitment to target gene promoters.
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Caption: Mechanism of action for ML399 as a Menin-MLL interaction inhibitor.

Experimental Protocols
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Detailed methodologies are essential for reproducing and validating findings related to ML399's

specificity.

Fluorescence Polarization (FP) Assay
This biochemical assay is used to quantify the inhibitory effect of compounds on the menin-

MLL protein-protein interaction in vitro.[9]

Principle: A small, fluorescently labeled peptide derived from the menin-binding motif of MLL

(e.g., FLSN_MLL) is used as a probe.[9] When unbound, the peptide tumbles rapidly in

solution, resulting in low fluorescence polarization.[9] Upon binding to the much larger menin

protein, its tumbling slows, leading to a high polarization signal.[9] An effective inhibitor like

ML399 will compete with the labeled peptide for binding to menin, causing a decrease in the

polarization signal.[9]

Protocol Outline:

Reagents: Purified full-length menin protein, fluorescently labeled MLL peptide (e.g.,

fluorescein- or Texas Red-labeled), assay buffer, and test compound (ML399) serially

diluted in DMSO.

Procedure: a. In a microplate (e.g., 384-well), add menin protein and the fluorescent MLL

peptide to the assay buffer.[9] b. Add varying concentrations of ML399 or DMSO (vehicle

control). c. Incubate the plate at room temperature to allow the binding reaction to reach

equilibrium. d. Measure fluorescence polarization using a plate reader equipped with

appropriate filters for the fluorophore.

Data Analysis: The percentage of inhibition is calculated relative to DMSO controls. IC50

values are determined by fitting the concentration-response data to a sigmoidal dose-

response curve.

Cell Viability (MTT) Assay
This assay measures the effect of ML399 on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular
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oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

Cell Culture: Seed leukemia cell lines (e.g., MLL-rearranged lines like MV4;11 and MLL-

wild-type lines like K562) in 96-well plates at a predetermined optimal density.[3]

Treatment: Add serial dilutions of ML399 or DMSO control to the wells and incubate for a

specified period (e.g., 72 hours).[3]

MTT Addition: Add MTT solution to each well and incubate for several hours to allow

formazan crystal formation.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the

formazan crystals.

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated

cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-

response curve.[5]

Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that ML399 disrupts the interaction between menin and MLL

fusion proteins within a cellular context.[1]

Principle: An antibody against a tagged MLL fusion protein (e.g., Flag-MLL-AF9) is used to

pull down the protein from cell lysates. If menin is interacting with the MLL fusion, it will be

pulled down as well. The presence of menin in the immunoprecipitated complex is then

detected by Western blotting. Treatment with ML399 is expected to reduce the amount of co-

precipitated menin.

Protocol Outline:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.researchgate.net/publication/221785705_Menin-MLL_Inhibitors_Reverse_Oncogenic_Activity_of_MLL_Fusion_Proteins_in_Leukemia
https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://www.researchgate.net/publication/221785705_Menin-MLL_Inhibitors_Reverse_Oncogenic_Activity_of_MLL_Fusion_Proteins_in_Leukemia
https://www.ncbi.nlm.nih.gov/books/NBK280055/
https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401603/
https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Transfection: Transfect HEK293 cells with a plasmid expressing a tagged

MLL fusion protein (e.g., Flag-MLL-AF9).[7]

Treatment: Treat the transfected cells with ML399 or DMSO for a defined period.

Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein-

protein interactions.[10]

Immunoprecipitation: a. Add an anti-Flag antibody to the cell lysates and incubate to form

an antibody-antigen complex.[1] b. Add Protein A/G magnetic beads to capture the

antibody-antigen complexes.[10] c. Wash the beads to remove non-specific binding

proteins.

Elution and Western Blot: Elute the proteins from the beads and separate them by SDS-

PAGE. Transfer the proteins to a membrane and probe with antibodies against both the

Flag tag (to confirm MLL-AF9 pulldown) and menin (to detect the interaction).[1]

Analysis: Compare the amount of menin co-precipitated in the ML399-treated sample

versus the DMSO control. A reduced menin signal in the treated sample indicates

disruption of the interaction.[7]

Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure changes in the expression of MLL target genes, such as

HOXA9 and MEIS1, following treatment with ML399.[7]

Principle: The menin-MLL complex is required to maintain high expression levels of genes

like HOXA9 and MEIS1.[1] Inhibition of this interaction by ML399 should lead to a decrease

in the mRNA levels of these target genes.

Protocol Outline:

Cell Treatment: Treat MLL-rearranged leukemia cells with ML399 or DMSO for a specified

duration (e.g., 6 days).[7]

RNA Extraction: Isolate total RNA from the cells.

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
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Real-Time PCR: Perform PCR using the cDNA as a template, specific primers for HOXA9

and MEIS1, and a reference gene (e.g., β-actin) for normalization.[1] The reaction includes

a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for

real-time quantification of the PCR product.

Data Analysis: Normalize the expression of the target genes to the reference gene.

Calculate the fold change in gene expression in ML399-treated cells relative to DMSO-

treated cells.[7]

Experimental Workflow for Specificity Assessment
A logical workflow is critical to systematically evaluate the on- and off-target effects of a

compound like ML399.
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Caption: A logical workflow for assessing the specificity of a Menin-MLL inhibitor.
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Analysis of ML399 Specificity
The specificity of a chemical probe is determined by its ability to modulate its intended target

with minimal off-target effects, and the correlation between target engagement and the

resulting biological phenotype.

On-Target Potency: ML399 demonstrates potent, nanomolar inhibition of the menin-MLL

interaction in biochemical assays.[5] This establishes its primary, on-target activity in vitro.

Cellular Selectivity: A hallmark of a specific menin-MLL inhibitor is selective growth inhibition

of leukemia cells harboring MLL translocations. ML399 shows substantial growth inhibition in

MLL-AF9 cells with a GI50 of approximately 4 μM.[5] Studies on similar specific inhibitors,

like D0060-319, show a dramatic difference in potency between MLL-rearranged cell lines

(IC50 in the low nanomolar range) and non-rearranged lines (IC50 > 10 μM).[8] This cellular

selectivity strongly suggests that the anti-proliferative effect is dependent on the presence of

the MLL fusion oncoprotein.

Mechanism of Action: The cellular effects of ML399 are directly linked to the disruption of the

menin-MLL interaction. Co-IP experiments with similar compounds clearly show a dose-

dependent disruption of the menin-MLL-AF9 complex inside cells.[1][2] Furthermore, this

target engagement leads to the expected downstream biological consequences: the

downregulation of MLL target genes HOXA9 and MEIS1, which are essential for maintaining

the leukemic state.[1][7] This provides a direct causal link between the biochemical activity of

the compound and its cellular phenotype.

Off-Target Profile: While ML399 shows strong on-target activity, broad profiling is crucial for

understanding potential confounding effects. The Eurofin's Lead Profiler screen at 10 μM

revealed that ML399 has activity against 16 other targets, including G-protein coupled

receptors and ion channels.[5] This is a critical finding for researchers using this probe. It

implies that at higher concentrations (approaching 10 μM), observed cellular effects may not

be solely attributable to menin-MLL inhibition. Therefore, experiments should be conducted

at the lowest effective concentrations, and results should be validated with orthogonal

methods, such as using structurally distinct inhibitors or genetic knockdown of menin, to

confirm that the phenotype is truly on-target.
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ML399 is a potent and cell-penetrant inhibitor of the menin-MLL protein-protein interaction.[5]

Its specificity is supported by a strong correlation between its in vitro biochemical potency and

its selective activity in MLL-rearranged leukemia cells.[5] Furthermore, cellular mechanism-of-

action studies confirm that its biological effects are consistent with the disruption of the menin-

MLL axis, leading to the downregulation of key oncogenic target genes.[1][7] However, the

identification of off-target activities at higher concentrations underscores the importance of

careful experimental design and data interpretation.[5] When used at appropriate

concentrations and in conjunction with validation experiments, ML399 serves as a valuable

chemical probe for elucidating the biology of MLL-fusion-mediated leukemogenesis and for

advancing the development of targeted therapies for this challenging disease.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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